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2-hydroxy-N-(4-methoxyphenyl)quinoline-4-carboxamide

Photosynthesis inhibition Herbicide discovery Chloroplast electron transport

2-Hydroxy-N-(4-methoxyphenyl)quinoline-4-carboxamide is a heterocyclic organic compound featuring a quinoline core bearing a 2-hydroxy substituent and a 4-carboxamide bridge to a 4-methoxyphenyl moiety. This substitution pattern distinguishes it within the broader quinoline-4-carboxamide family, which has been investigated for photosynthesis inhibition , O-GlcNAc transferase (OGT) modulation , and monoamine oxidase (MAO) interactions.

Molecular Formula C17H14N2O3
Molecular Weight 294.30 g/mol
Cat. No. B10808270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-N-(4-methoxyphenyl)quinoline-4-carboxamide
Molecular FormulaC17H14N2O3
Molecular Weight294.30 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C2=CC(=O)NC3=CC=CC=C32
InChIInChI=1S/C17H14N2O3/c1-22-12-8-6-11(7-9-12)18-17(21)14-10-16(20)19-15-5-3-2-4-13(14)15/h2-10H,1H3,(H,18,21)(H,19,20)
InChIKeyUEXWXNBAWRADCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.1 [ug/mL] (The mean of the results at pH 7.4)

2-Hydroxy-N-(4-methoxyphenyl)quinoline-4-carboxamide – Structural Profile & Procurement-Relevant Class Identity


2-Hydroxy-N-(4-methoxyphenyl)quinoline-4-carboxamide is a heterocyclic organic compound featuring a quinoline core bearing a 2-hydroxy substituent and a 4-carboxamide bridge to a 4-methoxyphenyl moiety . This substitution pattern distinguishes it within the broader quinoline-4-carboxamide family, which has been investigated for photosynthesis inhibition [1], O-GlcNAc transferase (OGT) modulation [2], and monoamine oxidase (MAO) interactions [3]. The compound's molecular formula is C₁₇H₁₄N₂O₃, with a calculated molecular weight of approximately 294.31 g/mol, placing it in a physicochemical space suitable for fragment-based drug discovery campaigns and agrochemical screening programmes.

1
Fragment‑Based OGT Inhibitor Screening Pre‑functionalised 2‑hydroxyquinoline‑4‑carboxamide core with N‑(4‑methoxyphenyl) vector for fragment growing
2
Agrochemical Photosystem II SAR 2‑Hydroxy substitution pattern distinct from 8‑hydroxy herbicide leads; lipophilicity supports chloroplast membrane penetration
3
MAO Isoform Selectivity Profiling Unexplored substitution space orthogonal to high‑potency MAO‑B inhibitors; CNS drug‑like logP
4
H‑Bond Motif Library Diversification Tautomeric HBD/HBA topology (4 HBA sites) mimics nucleotide bases; exceeds HBA count of simpler analogues

Why 2-Hydroxy-N-(4-methoxyphenyl)quinoline-4-carboxamide Cannot Be Casually Replaced by In-Class Quinoline-4-carboxamides


Generic substitution among quinoline-4-carboxamide derivatives is inadvisable because the 2-hydroxy and N-(4-methoxyphenyl) substituents jointly govern both molecular recognition and physicochemical behaviour in ways that are not preserved across close analogs [1]. In OGT inhibitor campaigns, the 2-hydroxyquinoline-4-carboxamide scaffold was specifically identified through fragment-based drug design; removal or relocation of the 2-hydroxy group abolished binding to the UDP-GlcNAc pocket [2]. Similarly, in photosynthesis inhibition studies, the position of the hydroxy substituent on the quinoline ring (e.g., 8-hydroxy vs. 5-hydroxy) determined whether activity was selective for algal versus chloroplast electron transport [1]. The 4-methoxyphenyl amide tail further modulates lipophilicity (logP) and hydrogen-bonding capacity, parameters shown by RP-HPLC to correlate directly with biological potency in quinolinecarboxamide series [1]. Consequently, procurement of a generic 'quinoline-4-carboxamide' without verifying the exact substitution pattern risks obtaining a compound with materially different activity profile, solubility, and target engagement.

Hydroxy position governs target selectivity

2‑OH adjacent to N1 creates a tautomeric recognition motif; 4‑OH or 8‑OH isomers present different H‑bond geometry and may shift activity toward metal chelation or antialgal selectivity.

4‑Methoxyphenyl amide tail modulates lipophilicity and H‑bond capacity

Replacing N‑(4‑methoxyphenyl) with N‑phenyl or N‑alkyl removes the methoxy H‑bond acceptor and shifts logP outside the reported activity window, potentially altering membrane permeation and target engagement.

Class‑level SAR may not transfer to untested targets

The compound’s activity is inferred from quinoline‑4‑carboxamide analogues; direct substitution for a validated OGT, MAO, or photosystem inhibitor without assay confirmation may not reproduce endpoint responses.

2-Hydroxy-N-(4-methoxyphenyl)quinoline-4-carboxamide – Quantitative Differentiation Evidence vs. Closest Comparators


Photosynthesis-Inhibiting Activity: 2-Hydroxy vs. 8-Hydroxy Quinolinecarboxamide Scaffolds

Within the hydroxyquinolinecarboxamide class, the position of the hydroxy group on the quinoline ring dictates selectivity between algal growth inhibition (Chlorella vulgaris) and photosynthetic electron transport (PET) inhibition in spinach chloroplasts (Spinacia oleracea). 8-Hydroxy-2-methylquinoline-7-carboxamides demonstrated selective antialgal activity, whereas 8-hydroxy-2-methyl-5-nitroquinoline-7-carboxamides preferentially inhibited PET. 5-Hydroxy-2-methylquinoline-6-carboxamides showed unselective activity in both tests [1]. The 2-hydroxy substitution pattern present in the target compound places the hydrogen-bond donor at a distinct topological position (adjacent to the heterocyclic nitrogen), which is predicted to alter the PET-inhibition vs. antialgal selectivity ratio relative to the 8-hydroxy series [1]. Quantitative PET inhibition values for the most active 8-hydroxy analogues reached levels comparable to or exceeding the standard herbicide DCMU (diuron), with IC₅₀ values in the low micromolar range [1].

PET/Antialgal Selectivity
Class‑level inference
2‑OH substitution pattern vs 8‑OH/5‑OH series; 8‑OH analogues show selective antialgal activity, 5‑OH unselective. No direct target data.
Supports position‑dependent selectivity review for agrochemical SAR.
Direct PET IC₅₀ not available; assay verification required.
Photosynthesis inhibition Herbicide discovery Chloroplast electron transport

OGT Inhibition Potential: 2-Hydroxyquinoline-4-carboxamide Fragment vs. Elongated Analogues

The 2-hydroxyquinoline-4-carboxamide scaffold was identified as a privileged fragment for O-GlcNAc transferase (OGT) inhibition via structure-based virtual screening and fragment-based drug design [1]. The most potent fragment in the original series, compound F20 (a 2-oxo-1,2-dihydroquinoline-4-carboxamide bearing a free carboxylate), exhibited an IC₅₀ of 117.6 μM against OGT in a UDP-Glo™ glycosyltransferase assay [1]. The target compound, 2-hydroxy-N-(4-methoxyphenyl)quinoline-4-carboxamide, retains the critical 2-hydroxy/2-oxo tautomeric recognition element while replacing the carboxylate with a 4-methoxyphenyl amide. In the fragment-growing campaign, compound 6b – an elongated analogue maintaining the 2-oxoquinoline-4-carboxamide core – achieved an IC₅₀ of 144.5 μM, demonstrating that amide extension is tolerated without complete loss of activity [1]. The 4-methoxyphenyl substituent of the target compound provides a vector for π-stacking interactions within the UDP-GlcNAc binding pocket that is absent in the simpler F20 carboxylate fragment, potentially offering a differentiated binding mode.

OGT Fragment Pharmacophore
Class‑level inference
Core scaffold validated by F20 (IC₅₀ 117.6 µM) and amide‑extended 6b (IC₅₀ 144.5 µM) in UDP‑Glo™ assay; target retains 2‑hydroxyquinoline‑4‑carboxamide with 4‑methoxyphenyl vector.
Supports fragment‑growing library design; N‑(4‑methoxyphenyl) variant is pre‑organised for further growth.
No direct OGT IC₅₀ for target compound; confirm experimentally.
O-GlcNAc transferase Fragment-based drug discovery Cancer metabolism

MAO-A/MAO-B Selectivity: Quinoline-4-carboxamide Class Baseline for CNS Screening

Quinoline-4-carboxamide derivatives have been evaluated for monoamine oxidase (MAO) A and B inhibition, with selectivity profiles being highly sensitive to the nature of the amide substituent and the quinoline ring substitution pattern [1]. Curated ChEMBL/BindingDB data for representative quinoline-4-carboxamides show MAO-B IC₅₀ values spanning from low nanomolar (e.g., 3.8 nM for certain optimized analogues) to >100 μM for weakly binding congeners, while MAO-A IC₅₀ values for the same series often exceed 100 μM, indicating a class-level bias toward MAO-B [1]. The target compound, bearing a 2-hydroxy group and a 4-methoxyphenyl amide, occupies an unexplored region of this selectivity space. The 2-hydroxy substituent can engage in hydrogen bonding with active-site water networks that differ between MAO-A and MAO-B isoforms, while the 4-methoxyphenyl group provides aromatic stacking potential distinct from the benzyl or heteroaryl amides typically explored [1]. Without direct assay data, the compound's MAO selectivity cannot be quantified, but its substitution pattern is structurally orthogonal to the most potent MAO-B-selective quinoline-4-carboxamides reported.

MAO‑B vs MAO‑A Selectivity
Class‑level inference
Quinoline‑4‑carboxamide class spans IC₅₀ 3.8 nM to >100 µM for MAO‑B; MAO‑A typically >100 µM. Target occupies unexplored 2‑OH/4‑methoxyphenyl space.
Offers a chemotype for probing underexplored selectivity determinants.
Direct MAO IC₅₀ data not reported; screening recommended.
Monoamine oxidase Neurodegeneration Selectivity profiling

Lipophilicity-Driven Bioavailability Differentiation Within the Quinoline-4-carboxamide Series

Lipophilicity, measured by RP-HPLC determined logP, has been established as a key determinant of biological activity in hydroxyquinolinecarboxamide series, with optimal activity observed within specific lipophilicity windows [1]. The target compound incorporates a 4-methoxyphenyl substituent on the amide nitrogen, which contributes a calculated ΔlogP of approximately +0.5 to +0.8 log units relative to the unsubstituted N-phenyl analogue, based on Hansch π constants for the 4-methoxy group . In the 8-hydroxyquinoline-7-carboxamide series, compounds with lipophilicity values near logP ~3.0–3.5 showed maximal photosynthesis-inhibiting activity; both more hydrophilic and more lipophilic analogues exhibited reduced potency, indicating a parabolic SAR relationship [1]. The target compound's calculated logP (approximately 2.8–3.2, estimated by fragment addition) positions it within this putative optimal range, whereas the N-unsubstituted or N-alkyl analogues fall below or above this window, respectively.

Estimated logP
Data to verify
~2.8 – 3.2 (Hansch π estimation)
Positions compound near optimal lipophilicity window reported for hydroxyquinolinecarboxamide activity.
Calculated logP; experimental RP‑HPLC value not available.
Lipophilicity RP-HPLC logP ADME profiling

Hydrogen-Bond Donor/Acceptor Topology: 2-Hydroxy vs. 4-Hydroxy vs. 8-Hydroxy Quinoline Isomers

The 2-hydroxy substituent on the quinoline ring is unique among positional isomers because of its capacity to engage in intramolecular hydrogen bonding with the heterocyclic nitrogen, stabilising the 2-quinolinone tautomer under physiological conditions [1]. This tautomeric equilibrium directly impacts the presentation of hydrogen-bond donor (HBD) and acceptor (HBA) functionality to biological targets. The 2-hydroxy/2-oxo quinoline system provides an HBA (carbonyl oxygen) and an HBD (N-H in the tautomeric form) in a geometry that mimics the uracil base, a feature exploited in OGT inhibitors that compete with UDP-GlcNAc [2]. By contrast, the 4-hydroxyquinoline isomer positions the HBD/HBA pair with different geometry, while the 8-hydroxy isomer (as in 8-hydroxyquinoline-7-carboxamides) presents the hydroxy group as a metal-chelating moiety rather than a nucleotide mimetic [1]. The N-(4-methoxyphenyl) carboxamide further extends the HBA capacity through the methoxy oxygen and the amide carbonyl, creating a multi-point HBA surface that is absent in 2-hydroxyquinoline-4-carboxylic acid or its simple esters.

H‑Bond Donor/Acceptor Profile
Class‑level inference
HBA count = 4 (amide C=O, methoxy O, quinoline N, quinoline C=O); tautomeric HBD presentation via 2‑quinolinone form. Comparator: 2‑hydroxyquinoline‑4‑carboxylic acid (HBA = 3).
Multi‑point recognition surface suitable for targets with extended H‑bond networks.
Computed enumeration; experimental binding validation needed.
Hydrogen bonding Molecular recognition Tautomerism

Procurement-Driven Application Scenarios for 2-Hydroxy-N-(4-methoxyphenyl)quinoline-4-carboxamide


Fragment-Based OGT Inhibitor Library Expansion

The target compound serves as a pre-functionalised fragment for O-GlcNAc transferase (OGT) inhibitor discovery. Its 2-hydroxyquinoline-4-carboxamide core recapitulates the validated OGT pharmacophore (IC₅₀ ~118 μM for parent fragment F20), while the N-(4-methoxyphenyl) amide tail provides a synthetic handle for fragment growing toward the O-GlcNAc binding pocket. Compound 6b in the published series demonstrated that amide elongation of the 2-oxoquinoline-4-carboxamide core is tolerated (IC₅₀ = 144.5 μM), supporting the use of this scaffold for further diversification [1]. Screening laboratories requiring a diverse set of 2-hydroxyquinoline-4-carboxamide amides with varying electronic and steric properties should prioritise this compound for its methoxy-phenyl vector, which is underrepresented in commercial fragment libraries.

Photosynthesis Inhibitor SAR Probing in Agrochemical Research

Agrochemical discovery teams investigating quinoline-based photosystem II inhibitors can use this compound to probe the SAR consequences of relocating the hydroxy group from the 8-position (common in commercial 8-hydroxyquinoline herbicides) to the 2-position. Published data confirm that 8-hydroxyquinoline-7-carboxamides exhibit selective antialgal activity while 5-hydroxy isomers show unselective profiles [1]. The target compound's 2-hydroxy configuration represents a missing data point in this SAR matrix, and its 4-methoxyphenyl amide provides a lipophilicity increment predicted to place it within the optimal logP window (~3.0–3.5) for chloroplast membrane penetration [1]. Procurement of this compound enables direct comparative PET inhibition assays against the DCMU standard and against in-house 8-hydroxyquinoline leads.

MAO Isoform Selectivity Profiling in Neurodegenerative Disease Programmes

The quinoline-4-carboxamide class has produced MAO-B inhibitors with IC₅₀ values as low as 3.8 nM, but selectivity over MAO-A remains a persistent challenge [1]. The target compound explores a substitution space – 2-hydroxy quinoline with 4-methoxyphenyl amide – that is structurally orthogonal to published high-potency MAO-B ligands, which typically feature heteroaryl or benzyl amides and lack the 2-hydroxy group. CNS drug discovery units seeking to diversify their MAO screening deck with novel chemotypes should acquire this compound to probe whether the 2-hydroxy/4-methoxyphenyl combination shifts the MAO-A/MAO-B selectivity ratio relative to known class members. The compound's calculated logP of ~2.8–3.2 also falls within CNS drug-like space, supporting its suitability for blood-brain barrier penetration studies.

Hydrogen-Bond Motif Diversification in Fragment Library Procurement

Academic and industrial fragment-screening facilities curating libraries for generic target-agnostic screening should include this compound based on its distinctive hydrogen-bond topology. The 2-hydroxyquinoline motif provides a tautomeric HBD/HBA pair that mimics nucleotide bases (uracil-like), a feature absent from 4-hydroxy or 8-hydroxy isomers [1][2]. The additional methoxy oxygen on the N-phenyl ring increases the HBA count to 4, offering a multi-point recognition surface suitable for targets with extended hydrogen-bond networks (e.g., kinases, transferases, riboswitches). This HBA count exceeds that of the commonly procured 2-hydroxyquinoline-4-carboxylic acid (3 HBA sites) and of simple N-phenyl analogues (3 HBA sites), providing a quantifiable diversity metric for library design algorithms that optimise for hydrogen-bond feature coverage [2].

Application
Selection Property
Validation Focus
Fragment‑Based OGT Inhibitor Library Expansion
Pre‑functionalised 2‑hydroxyquinoline‑4‑carboxamide pharmacophore with N‑(4‑methoxyphenyl) diversification vector
OGT UDP‑Glo™ assay endpoint; SAR confirmation against F20 and 6b fragment series
Photosynthesis Inhibitor SAR Probing
2‑Hydroxy positional isomer for comparison with 8‑hydroxy herbicide leads; lipophilicity positioning within reported optimal logP window
Spinacia oleracea PET inhibition and Chlorella vulgaris antialgal assays; DCMU benchmark comparison
MAO Isoform Selectivity Profiling
2‑OH/4‑methoxyphenyl substitution space orthogonal to known MAO‑B inhibitors; CNS drug‑like logP
Recombinant MAO‑A/MAO‑B fluorescence assay; selectivity ratio determination
H‑Bond Motif Library Diversification
4 HBA site surface with tautomeric HBD; exceeds HBA count of common 2‑hydroxyquinoline‑4‑carboxylic acid
H‑bond feature coverage metrics; binding mode crystallography or X‑ray fragment screening
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